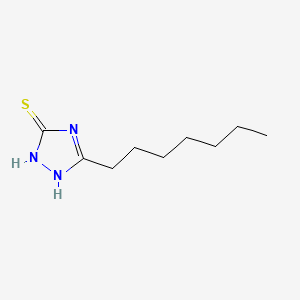
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a heptyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of heptyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate under reflux conditions in ethanol . The reaction conditions are crucial to ensure the formation of the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Research has indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance .
Mecanismo De Acción
The mechanism of action of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . As an anti-inflammatory agent, it inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparación Con Compuestos Similares
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a phenyl group instead of a heptyl group, which alters its chemical properties and applications.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: The presence of a pyridinyl group provides different electronic and steric effects compared to the heptyl group.
Uniqueness: The heptyl group in 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from other triazole derivatives with different substituents .
Propiedades
Número CAS |
7271-49-0 |
|---|---|
Fórmula molecular |
C9H17N3S |
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
5-heptyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-10-9(13)12-11-8/h2-7H2,1H3,(H2,10,11,12,13) |
Clave InChI |
XTWRQARBVPMUPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NC(=S)NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


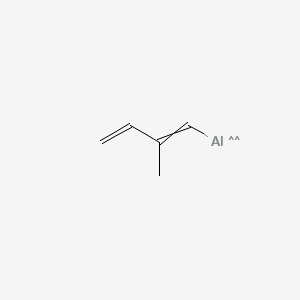
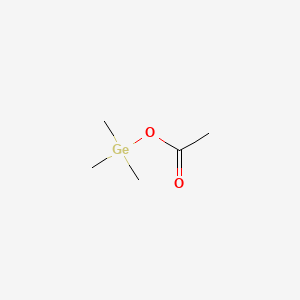
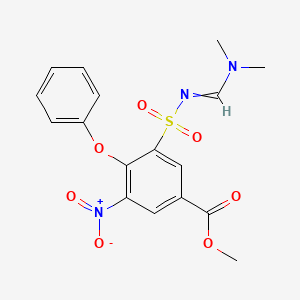
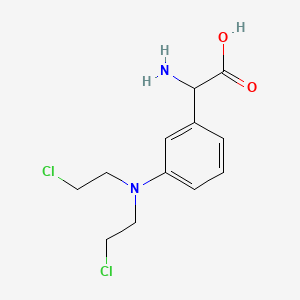
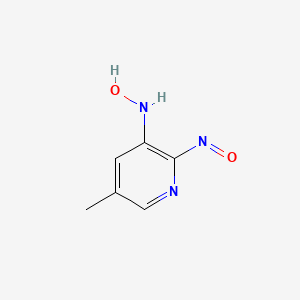
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
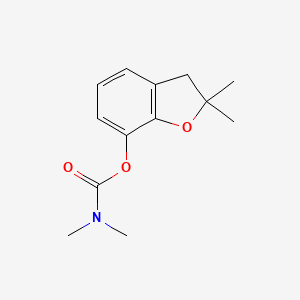
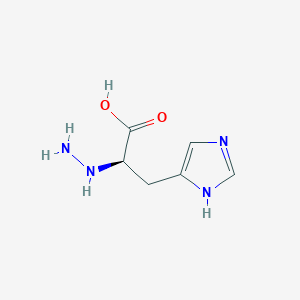
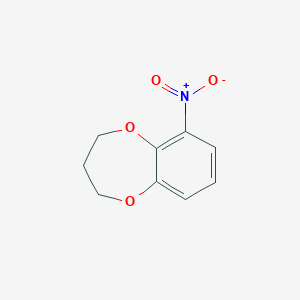
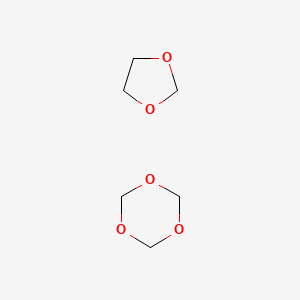
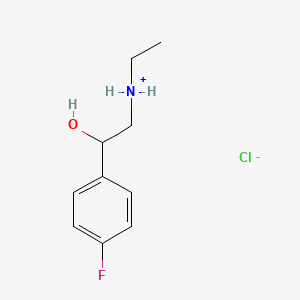
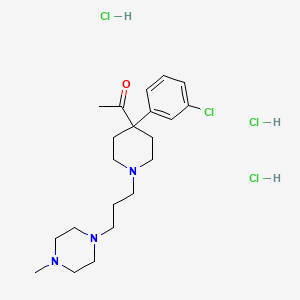
![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
